Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2
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Overview
Description
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide, commonly referred to as Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2, is a peptide compound with a specific sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with additives like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt).
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol groups .
Scientific Research Applications
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein folding, stability, and interactions.
Medicine: The peptide has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Chemistry: It is utilized in the synthesis of complex peptide structures and in the study of peptide chemistry.
Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering signal transduction pathways, influencing gene expression, or affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Serine-Tyrosine-Serine-Methionine-Glutamic Acid-Histidine-Phenylalanine-Arginine-Tryptophan-Glycine-Lysine-Proline-Valine-NH2:
Acetyl-Aspartic Acid-Glycine-Serine and Acetyl-Aspartic Acid-Proline-Leucine-Glycine-NH2: These peptides have different sequences but are synthesized using similar methods
Uniqueness
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide is unique due to its specific sequence and the biological activities it exhibits. Its ability to interact with specific molecular targets and pathways distinguishes it from other peptides with different sequences .
Properties
Molecular Formula |
C39H62N10O15 |
---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
NJSODKGEFNFGRI-PJYAFMLMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
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